[(1-Phenylethyl)carbamoyl]methyl 2,5-dichlorobenzoate
Description
Properties
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 2,5-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-11(12-5-3-2-4-6-12)20-16(21)10-23-17(22)14-9-13(18)7-8-15(14)19/h2-9,11H,10H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXVWAXMIDCHLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Phenylethyl)carbamoyl]methyl 2,5-dichlorobenzoate typically involves the reaction of 2,5-dichlorobenzoic acid with [(1-Phenylethyl)carbamoyl]methyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(1-Phenylethyl)carbamoyl]methyl 2,5-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
[(1-Phenylethyl)carbamoyl]methyl 2,5-dichlorobenzoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which [(1-Phenylethyl)carbamoyl]methyl 2,5-dichlorobenzoate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 2,5-Dichlorobenzoate
- Structure : Simplest analog lacking the carbamoyl group.
- Molecular Formula : C₈H₆Cl₂O₂; Molecular Weight: 205.03 .
- LogP : 2.92 (moderate lipophilicity) .
- Applications : Plant growth regulator synthesized via nitration/cyanation/alcoholysis of 2,5-dichloroaniline .
- Comparison : The absence of the carbamoyl group in methyl 2,5-dichlorobenzoate reduces steric hindrance and molecular weight, likely improving volatility and ease of formulation for agricultural use. However, the carbamoyl group in the target compound may enhance binding affinity to biological targets (e.g., enzymes or receptors) due to hydrogen-bonding capabilities .
Bulkier Chiral Amide-Anchored Boronic Acids (9a, 9b, 9c)
- Structures : (R)-(2,6-dimethoxy-4-((1-phenylethyl)carbamoyl)phenyl)boronic acid and analogs .
- Key Features : Boronic acid functionality enables Suzuki-Miyaura cross-coupling reactions. The (1-phenylethyl)carbamoyl group introduces steric bulk, favoring single-isomer formation in asymmetric synthesis .
- Comparison : Unlike the target compound, these boronic acids are designed for catalytic applications. The shared carbamoyl group suggests similar synthetic strategies (e.g., amidation), but the benzoate ester in the target compound may confer better hydrolytic stability compared to boronic acids, which are prone to protodeboronation .
Thiazolylmethyl Carbamate Analogs
- Structures : Complex carbamates with thiazole heterocycles (e.g., thiazol-5-ylmethyl carbamates) .
- Applications : Often used in pharmaceuticals due to thiazole’s bioactivity (e.g., kinase inhibition).
- However, the chloro groups may enhance metabolic stability compared to thiazole-containing analogs, which are susceptible to oxidative degradation .
Methyl 4-(Bromomethyl)-2,5-Dichlorobenzoate
- Structure : Bromomethyl-substituted analog of methyl 2,5-dichlorobenzoate .
- Molecular Formula : C₉H₇BrCl₂O₂; Molecular Weight: 297.96 .
- Applications : Bromine’s leaving-group properties make it a precursor for nucleophilic substitutions.
- Comparison : The bromomethyl group in this compound offers a reactive site for further functionalization, unlike the carbamoyl group in the target compound. This distinction highlights the target compound’s design for direct bioactivity rather than serving as a synthetic intermediate .
Physicochemical and Analytical Data Comparison
Biological Activity
[(1-Phenylethyl)carbamoyl]methyl 2,5-dichlorobenzoate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, applications in scientific research, and comparisons with similar compounds.
- Molecular Formula : C13H12Cl2N2O3
- Molecular Weight : 303.15 g/mol
- Structure : The compound features a dichlorobenzoate moiety attached to a phenylethyl carbamate group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of various biochemical pathways:
- Enzyme Inhibition : It can inhibit enzyme activities by binding to active sites or allosteric sites, thereby altering enzymatic functions. This interaction can lead to significant changes in metabolic pathways and signal transduction processes.
- Biochemical Probes : The compound is utilized as a probe in studies involving enzyme inhibition and biochemical pathways, helping researchers understand complex biological systems.
Biological Activity Studies
Recent studies have highlighted the compound's potential biological activities:
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic processes. For instance, it has been noted for its ability to inhibit certain hydrolases and transferases, which are crucial for various biochemical reactions.
- Antimicrobial Activity : Preliminary investigations suggest that the compound exhibits antimicrobial properties against various pathogens, though further studies are required to quantify its efficacy and mechanism of action against specific microorganisms .
- Pharmacological Potential : The compound has been explored for its potential use in drug development due to its unique structure and biological activity. Its ability to interact with multiple biological targets makes it a candidate for further pharmacological studies .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Study on Enzyme Activity : A study demonstrated that the compound effectively inhibited the activity of a specific enzyme involved in lipid metabolism. The inhibition was dose-dependent, indicating a potential therapeutic application in metabolic disorders .
- Antimicrobial Efficacy : Another study assessed the antimicrobial activity of the compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent .
Comparison with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| [(1-Phenylethyl)carbamoyl]methyl 2,4-dichlorobenzoate | Structure | Moderate enzyme inhibition |
| [(1-Phenylethyl)carbamoyl]methyl 3,5-dichlorobenzoate | Structure | High antimicrobial activity |
| [(1-Phenylethyl)carbamoyl]methyl 3,4-dichlorobenzoate | Structure | Significant enzyme modulation |
This table illustrates how variations in chlorine substitution on the benzene ring can influence both chemical reactivity and biological activity.
Q & A
Q. What are the established synthetic pathways for [(1-Phenylethyl)carbamoyl]methyl 2,5-dichlorobenzoate, and how can yield optimization be approached?
The synthesis involves multi-step reactions, starting with the preparation of methyl 2,5-dichlorobenzoate (a key intermediate). This intermediate is typically synthesized via nitration/Sandmeyer cyanation/acid hydrolysis of 2,5-dichloroaniline, followed by esterification with methanol . For the carbamoyl functionalization, Suzuki coupling reactions are employed using boronic acid derivatives (e.g., (R)-(4-((1-phenylethyl)carbamoyl)phenyl)boronic acid) under palladium catalysis. Yields for coupling steps range from 45% to 58%, with optimization requiring inert conditions (argon atmosphere), precise stoichiometry, and purification via flash chromatography .
Q. What spectroscopic and thermal characterization methods are most effective for confirming the structure and purity of this compound?
- FT-IR and Raman spectroscopy : These techniques identify functional groups such as the carbonyl (C=O) stretch of the carbamoyl group (~1680 cm⁻¹) and ester linkages (~1720 cm⁻¹). Quantum chemical calculations (e.g., density functional theory) validate spectral assignments .
- Differential Scanning Calorimetry (DSC) : Used to determine phase transitions (e.g., melting point: 37–40°C) and crystalline stability .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (205.04 for methyl 2,5-dichlorobenzoate) and fragmentation patterns .
Q. How can solubility and volatility data inform experimental design for environmental fate studies?
Key physicochemical properties include:
- Water solubility : Determined via the shake-flask method with UV-vis spectrophotometry (log Sw ≈ -3.5 at 298.15 K) .
- Vapor pressure : Measured using static manometry or Knudsen effusion (e.g., 0.01–0.1 Pa at 25°C), indicating low volatility .
These data guide protocols for environmental mobility assessments, such as partitioning experiments in soil-water systems.
Advanced Research Questions
Q. What computational strategies are used to predict the reactivity and spectroscopic behavior of this compound?
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level model molecular geometry, vibrational frequencies, and electronic transitions. For example:
- Fukui indices identify nucleophilic/electrophilic sites for reaction pathway predictions.
- Hirshfeld surface analysis maps intermolecular interactions in crystalline phases .
These methods are critical for rationalizing experimental FT-IR/Raman data and designing derivatives with tailored properties.
Q. How can synthetic inefficiencies in boronic acid coupling steps be addressed?
Low yields in Suzuki-Miyaura couplings (e.g., 45–58%) arise from steric hindrance and boronic acid instability. Strategies include:
- Steric tuning : Introducing bulky substituents (e.g., methoxy or methyl groups) on the aromatic ring improves regioselectivity .
- Protection/deprotection : Temporarily masking reactive groups (e.g., using boronic esters) enhances stability during synthesis .
- Catalyst optimization : Palladium complexes with bulky ligands (e.g., SPhos) improve cross-coupling efficiency .
Q. What analytical methodologies are recommended for detecting trace impurities or degradation products?
- HPLC with UV/fluorescence detection : Separates and quantifies impurities using reverse-phase C18 columns and mobile phases like methanol/water .
- GC-MS : Analyzes volatile degradation products (e.g., chlorinated benzoic acids) with electron ionization .
- Stability-indicating assays : Forced degradation studies (heat, light, pH extremes) coupled with mass spectrometry identify labile functional groups (e.g., ester hydrolysis) .
Q. How do structural modifications influence the compound’s environmental persistence and toxicity profile?
- Chlorine substitution : The 2,5-dichloro configuration increases lipophilicity (log P ≈ 3.06), enhancing bioaccumulation potential but reducing aqueous solubility .
- Carbamoyl group : Introduces hydrogen-bonding sites, affecting soil adsorption coefficients (Koc).
Ecotoxicity assays (e.g., Daphnia magna LC50) and QSAR models are recommended for risk assessment .
Contradictions and Open Challenges
- Synthetic yields : Variations in coupling efficiencies (e.g., 45% vs. 58%) highlight sensitivity to reaction conditions .
- Environmental data gaps : Limited empirical data on photodegradation pathways and metabolite toxicity require further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
